

# Spectroscopic Profile of 1,1-Diphenylethane: A Technical Guide

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## Compound of Interest

Compound Name: 1,1-Diphenylethane

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This technical guide provides a comprehensive overview of the key spectroscopic data for **1,1-Diphenylethane**, a fundamental building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable reference data for compound identification, purity assessment, and structural elucidation.

## Spectroscopic Data Summary

The empirical formula for **1,1-Diphenylethane** is  $C_{14}H_{14}$  with a molecular weight of 182.26 g/mol.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### $^1H$ NMR (Proton NMR) Data

The proton NMR spectrum of **1,1-Diphenylethane** provides characteristic signals for the aromatic, methine, and methyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.30 - 7.15	m	10H	Aromatic protons (C <sub>6</sub> H <sub>5</sub> )
4.15	q	1H	Methine proton (-CH)
1.65	d	3H	Methyl protons (-CH <sub>3</sub> )

### <sup>13</sup>C NMR (Carbon-13) NMR Data

The <sup>13</sup>C NMR spectrum confirms the presence of the distinct carbon environments within the **1,1-Diphenylethane** molecule.[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Assignment
145.9	Quaternary aromatic carbons (C)
128.5	Aromatic methine carbons (-CH)
127.8	Aromatic methine carbons (-CH)
125.9	Aromatic methine carbons (-CH)
50.5	Methine carbon (-CH)
21.8	Methyl carbon (-CH <sub>3</sub> )

## Infrared (IR) Spectroscopy

The infrared spectrum of **1,1-Diphenylethane** displays characteristic absorption bands corresponding to the vibrations of its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3100 - 3000	Medium	Aromatic C-H Stretch
2970 - 2850	Strong	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Strong	Aromatic C=C Bending
760, 700	Strong	C-H Out-of-plane Bending (monosubstituted benzene)

## Mass Spectrometry (MS)

Electron ionization mass spectrometry of **1,1-Diphenylethane** results in a characteristic fragmentation pattern.

m/z	Relative Intensity	Assignment
182	Moderate	[M] <sup>+</sup> (Molecular Ion)
167	High	[M - CH <sub>3</sub> ] <sup>+</sup>
105	Base Peak	[C <sub>8</sub> H <sub>9</sub> ] <sup>+</sup>
91	Moderate	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium ion)
77	Moderate	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl ion)

## Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A solution of 1,1-diphenylethylene (a precursor that can be hydrogenated to **1,1-diphenylethane**) is prepared in a suitable deuterated solvent (e.g., C<sub>6</sub>D<sub>6</sub>) inside a J. Young valve NMR tube within a glovebox to ensure an inert atmosphere.<sup>[2]</sup> Tetramethylsilane (TMS) is used as an internal standard.<sup>[2]</sup>

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer, such as a Bruker AV400, AV500, or AV600 model.[2]
- Data Acquisition for  $^1\text{H}$  NMR: The spectrometer is set to the appropriate frequency for proton detection. A standard pulse sequence is used to acquire the free induction decay (FID). Key parameters include the spectral width, acquisition time, and relaxation delay.
- Data Acquisition for  $^{13}\text{C}$  NMR: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is generally required for  $^{13}\text{C}$  NMR due to the low natural abundance of the  $^{13}\text{C}$  isotope.
- Data Processing: The acquired FIDs are Fourier transformed to produce the NMR spectra. Phase and baseline corrections are applied, and the chemical shifts are referenced to the internal standard (TMS at 0 ppm).

## Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **1,1-Diphenylethane**, the neat liquid is placed as a thin film between two salt plates (e.g., NaCl or KBr).
- Instrumentation: An FTIR spectrometer is used to acquire the spectrum.
- Background Spectrum: A background spectrum of the clean, empty salt plates is recorded to subtract any atmospheric and instrumental interferences.
- Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder, and the infrared spectrum is recorded. The instrument passes a beam of infrared radiation through the sample and measures the amount of light absorbed at each wavelength.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

## Mass Spectrometry (MS)

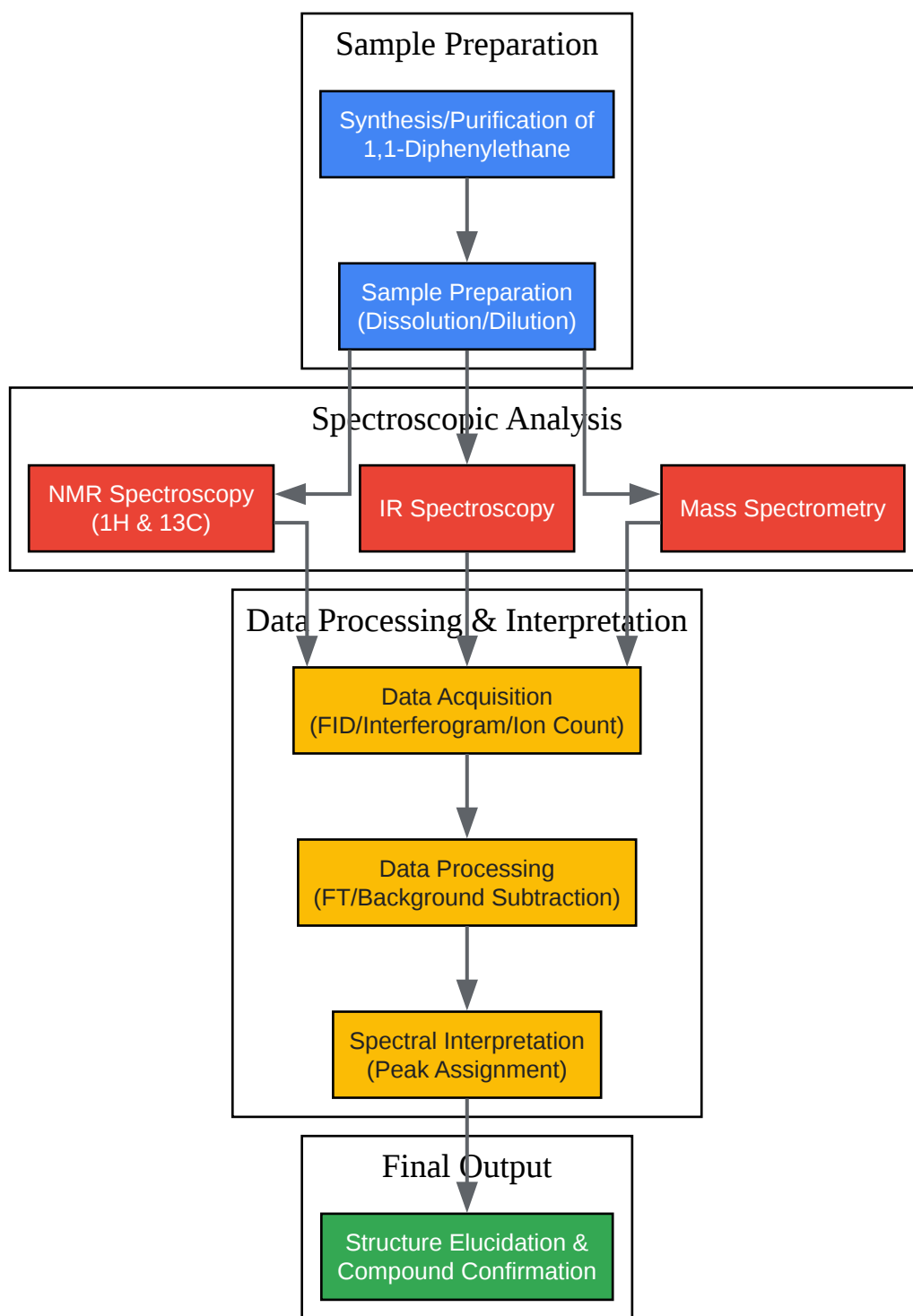
- Sample Introduction: A small amount of the **1,1-Diphenylethane** sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas

chromatography (GC-MS).<sup>[1]</sup>

- **Ionization:** Electron Ionization (EI) is a common method for volatile compounds like **1,1-Diphenylethane**. The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion ( $M^+$ ).
- **Mass Analysis:** The resulting ions (the molecular ion and any fragment ions formed by its decomposition) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier or other detector records the abundance of ions at each  $m/z$  value.
- **Data Processing:** The detector signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ .

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **1,1-Diphenylethane**.



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Caption: General workflow for spectroscopic analysis of **1,1-Diphenylethane**.

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## References

- 1. 1,1-Diphenylethane | C<sub>14</sub>H<sub>14</sub> | CID 11918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
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